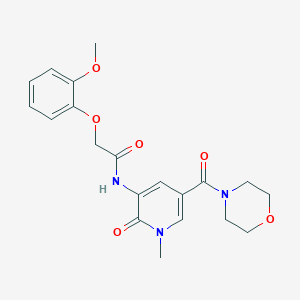
2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a complex organic molecule that belongs to the category of morpholine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be classified based on its structural components:
- Morpholine Ring : A six-membered ring containing both oxygen and nitrogen, contributing to its diverse chemical properties.
- Methoxyphenol Moiety : This part of the molecule may influence its interaction with biological targets.
The molecular formula is C18H22N3O4, and it has a molecular weight of approximately 358.39 g/mol.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation and anxiety disorders.
Potential Targets
The compound may interact with various biological targets:
- Neurotransmitter Transporters : Potential modulation of serotonin and norepinephrine transporters.
- Enzymatic Inhibition : Possible inhibition of cyclooxygenase (COX) enzymes, similar to other methoxyphenolic compounds .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
Antioxidant Activity
Research indicates that derivatives of methoxyphenols possess antioxidant properties. For example, 2-methoxyphenol has been shown to exhibit significant radical-scavenging activity, which may extend to related compounds like the one .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, revealing varying degrees of effectiveness against different tumor types. While specific data for this compound is limited, related structures have shown promise in anticancer activity .
Case Studies
- Study on COX Inhibition : A study examined various 2-methoxyphenols for their ability to inhibit COX enzymes, demonstrating that certain derivatives could significantly reduce COX-2 expression in inflammatory models . This suggests a potential anti-inflammatory role for this compound.
- Neurotransmitter Modulation : Another investigation focused on compounds with similar structures that modulate neurotransmitter levels. These studies indicated that such compounds could be beneficial in treating mood disorders by enhancing serotonin and norepinephrine signaling pathways.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₃O₄ |
| Molecular Weight | 358.39 g/mol |
| Antioxidant Activity | Moderate (based on methoxyphenol derivatives) |
| Cytotoxicity | Variable (dependent on structure) |
| COX Inhibition | Potentially significant |
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-22-12-14(19(25)23-7-9-28-10-8-23)11-15(20(22)26)21-18(24)13-29-17-6-4-3-5-16(17)27-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOPHNFDLWKYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=CC=C2OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













